5-Aminomethylimidazo[5,1-b]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7N3S |
|---|---|
Molecular Weight |
153.21 g/mol |
IUPAC Name |
imidazo[5,1-b][1,3]thiazol-5-ylmethanamine |
InChI |
InChI=1S/C6H7N3S/c7-3-5-8-4-6-9(5)1-2-10-6/h1-2,4H,3,7H2 |
InChI Key |
QZLLHTILJOGATD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CN=C(N21)CN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Aminomethylimidazo 5,1 B Thiazole and Analogues
Antimicrobial activity
Derivatives of imidazo[2,1-b]thiazole (B1210989) have demonstrated notable antimicrobial properties. For instance, certain 5,6-dihydroimidazo[2,1-b]thiazoles have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most active compounds from a study exhibited a minimum inhibitory concentration (MIC90) value of 3.7 µg/mL against MRSA. nih.gov The mechanism of action for these compounds is suggested to be the inhibition of DNA gyrase. nih.gov
Furthermore, newly synthesized imidazolone (B8795221) and oxazepine derivatives containing the imidazo[2,1-b]thiazole fused ring have been evaluated for their antibacterial and antifungal activities, with some compounds showing strong to moderate inhibitory effects. chemmethod.com Studies on other related series have also revealed significant inhibitory properties against various bacterial strains, including B. typhi. researchgate.net
| Compound Type | Organism | Activity (MIC) | Reference |
| 5,6-dihydroimidazo[2,1-b]thiazole derivative | MRSA | 3.7 µg/mL (MIC90) | nih.gov |
| Imidazo[2,1-b]benzothiazole derivative (5a) | MRSA | 4 µg/mL | researchgate.net |
| Imidazo[2,1-b]benzothiazole derivative (5a) | B. typhi | 1 µg/mL | researchgate.net |
This table presents a selection of antimicrobial activities for various imidazo[2,1-b]thiazole derivatives.
Antitubercular activity
The imidazo[2,1-b]thiazole scaffold has emerged as a promising framework for the development of new antitubercular agents. Specifically, imidazo[2,1-b]thiazole-5-carboxamides have shown potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. tbdrugaccelerator.org Some of these compounds exhibited MIC values below 10 nM. tbdrugaccelerator.org The proposed target for this class of compounds is QcrB, a component of the cytochrome bcc-aa3 super complex, which is vital for the electron transport chain in mycobacteria. tbdrugaccelerator.org
Other studies have also highlighted the antitubercular potential of this heterocyclic system. For example, 2-chloro-6-phenylimidazo[2,1-b]thiazole and its analogue, 5-nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole, have demonstrated significant antitubercular activity. nih.gov A series of imidazo[2,1-b] chemmethod.comnih.govnih.govthiadiazole derivatives were also synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. capes.gov.br Furthermore, benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been designed and synthesized, with some showing significant activity against M. tuberculosis H37Ra. rsc.org
| Compound Series | Target | Activity | Reference |
| Imidazo[2,1-b]thiazole-5-carboxamides | M. tuberculosis | MIC <10 nM | tbdrugaccelerator.org |
| 5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole | M. tuberculosis | Potent activity | nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10) | M. tuberculosis H37Ra | IC50 of 2.32 μM | rsc.org |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06) | M. tuberculosis H37Ra | IC50 of 2.03 μM | rsc.org |
This table showcases the antitubercular activities of various imidazo[2,1-b]thiazole derivatives.
Structure Activity Relationships Sar of Imidazo 5,1 B Thiazole Scaffolds
Bioisosterism with Histamine (B1213489)
A key area of interest for 5-Aminomethylimidazo[5,1-b]thiazole is its potential role as a bioisostere of histamine. Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the pharmacological activity or reduce toxicity. Histamine is a crucial neurotransmitter and immunomodulator that exerts its effects through four different G protein-coupled receptors (H1, H2, H3, and H4).
The structure of this compound bears a resemblance to histamine, with the imidazo[5,1-b]thiazole (B6145799) core mimicking the imidazole (B134444) ring of histamine and the aminomethyl group corresponding to the ethylamine (B1201723) side chain. This structural similarity suggests that it may interact with histamine receptors.
Histamine Receptor Activity
Research on related heterocyclic compounds has shown that modifications to the core structure and side chains can lead to selective ligands for histamine receptors. For instance, studies on 5-amino- and 5-(aminomethyl)benzofuran derivatives have identified potent histamine H3 receptor antagonists. These findings suggest that the 5-aminomethyl group is a key feature for achieving high affinity and selectivity for the H3 receptor. The H3 receptor is primarily located in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Therefore, H3 receptor antagonists have therapeutic potential for treating various neurological and psychiatric disorders.
While direct pharmacological data for this compound is limited, based on the structure-activity relationships of similar compounds, it is hypothesized that it could act as a histamine H3 receptor antagonist. Further in-vitro and in-vivo studies are required to confirm this hypothesis and to determine its potency and selectivity for the H3 receptor over other histamine receptor subtypes.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies on related classes of compounds have provided valuable insights into the features required for potent histamine receptor activity. For example, in a series of benzimidazole (B57391) derivatives, substitutions at various positions on the benzimidazole ring were found to significantly influence their anti-inflammatory activity. Similarly, in a series of imidazo[1,2-a]pyrimidinium salts, the substitution pattern on the 4(5)-phenyl group and the nature of the N1-substituent were critical for their biofilm inhibitory activity. These studies underscore the importance of the specific substitution pattern in determining the biological activity of a heterocyclic compound. For this compound, the position of the aminomethyl group at C5 is likely a critical determinant of its pharmacological profile.
Conclusion
5-Aminomethylimidazo[5,1-b]thiazole is a fascinating molecule with a rich chemical scaffold that holds promise for medicinal chemistry. While specific, detailed research on this particular compound is not yet abundant, the broader understanding of imidazothiazole chemistry and the principles of bioisosterism provide a strong rationale for its investigation as a potential therapeutic agent, particularly as a histamine (B1213489) H3 receptor antagonist. Further research focusing on its synthesis, detailed characterization, and comprehensive pharmacological evaluation is warranted to fully elucidate its potential and pave the way for the development of novel drugs.
Computational Approaches in the Study of Imidazo 5,1 B Thiazole Derivatives
Theoretical Calculations
Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. For 5-Aminomethylimidazo[5,1-b]thiazole, DFT calculations could be used to predict its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Quantum Chemical Parameter Analysis (e.g., Density Functional Theory (DFT) Studies)
DFT studies on related benzo sciencescholar.usgoogle.comimidazo[2,1-b]thiazole (B1210989) derivatives have been used to understand their physicochemical quantum descriptors and reaction mechanisms. google.com A similar analysis of this compound would provide insights into its reactivity and electronic distribution. The calculated electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Analysis of the HOMO and LUMO would help in understanding its chemical reactivity and kinetic stability.
| Quantum Chemical Parameters (Hypothetical DFT Calculation) | |
| Parameter | Significance |
| HOMO Energy | Indicates the ability to donate an electron; related to reactivity with electrophiles. |
| LUMO Energy | Indicates the ability to accept an electron; related to reactivity with nucleophiles. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Electrostatic Potential | Visualizes the charge distribution and predicts sites for intermolecular interactions. |
Future Research Directions and Emerging Research Avenues for 5 Aminomethylimidazo 5,1 B Thiazole
Exploration of Novel Derivatization Strategies
The primary amino group at the 5-methyl position of the imidazo[5,1-b]thiazole (B6145799) core serves as a versatile handle for a wide range of chemical modifications. These modifications are crucial for fine-tuning the molecule's physicochemical properties, biological activity, and selectivity. Key derivatization strategies that are being explored include acylation, alkylation, sulfonylation, and reductive amination.
Acylation, Alkylation, and Sulfonylation:
Standard synthetic methodologies can be readily applied to the 5-aminomethyl group. Acylation with various acyl chlorides or anhydrides can introduce a diverse range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. wikipedia.orgyoutube.combath.ac.ukyoutube.comyoutube.com This can influence the compound's lipophilicity and its ability to form hydrogen bonds, which are critical for target engagement. Similarly, alkylation can be employed to introduce new carbon-based fragments. nih.govorganic-chemistry.orgyoutube.com Care must be taken to control the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts. youtube.comSulfonylation of the amino group to form sulfonamides is another valuable strategy, as the sulfonyl group can act as a rigid linker and a hydrogen bond acceptor, often leading to improved biological activity. researchgate.netnih.gov
Reductive Amination:
Reductive amination offers a powerful and versatile method for introducing a wide array of substituents onto the primary amine. nih.govscienceinfo.commasterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of the 5-aminomethyl group with an aldehyde or a ketone to form an imine, which is then selectively reduced to the corresponding secondary or tertiary amine. This strategy allows for the incorporation of a vast number of commercially available or readily synthesized carbonyl compounds, thereby enabling the creation of large and diverse libraries of derivatives for screening.
Intermediate Derivatization Method and Intramolecular Cyclization:
A particularly innovative approach is the "intermediate derivatization method." A recent study highlighted the success of this strategy in synthesizing novel imidazo[5,1-b]thiazole derivatives containing a pyrazole (B372694) ring. youtube.comresearchgate.net In this work, an imine skeleton was first modified and subsequently subjected to an intramolecular nucleophilic substitution reaction to construct the pyrazole ring fused to the imidazo[5,1-b]thiazole core. This demonstrates a sophisticated use of the aminomethyl group as a key element in a ring-forming reaction, leading to entirely new heterocyclic systems with distinct biological profiles.
The biological evaluation of these novel pyrazole-containing imidazo[5,1-b]thiazole derivatives revealed significant antifungal activity. youtube.comresearchgate.net Notably, compounds 4f and 18f demonstrated potent activity against Sclerotinia sclerotiorum, a plant pathogenic fungus. youtube.comresearchgate.net Their efficacy was found to be comparable to the commercial fungicide boscalid. youtube.comresearchgate.net Furthermore, in vivo studies showed that compound 18f provided a good protective effect on rape leaves at a concentration of 40 mg L⁻¹. researchgate.net These findings underscore the potential of such derivatization strategies in the development of new agrochemical agents.
The following table summarizes the biological activity of selected derivatized compounds as reported in the literature.
| Compound | Derivatization Strategy | Biological Activity | EC₅₀ (mg L⁻¹) | Reference |
| 4f | Intermediate derivatization to form a pyrazole ring | Antifungal against Sclerotinia sclerotiorum | 0.98 | youtube.comresearchgate.net |
| 18f | Intermediate derivatization to form a pyrazole ring | Antifungal against Sclerotinia sclerotiorum | 0.95 | youtube.comresearchgate.net |
| Boscalid | Commercial Fungicide (Reference) | Antifungal against Sclerotinia sclerotiorum | 0.82 | youtube.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Aminomethylimidazo[5,1-b]thiazole, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or Mannich reactions. For example, the aminomethyl group at position 6 can be introduced by reacting imidazo[2,1-b]thiazole precursors with aromatic amines under Mannich conditions (e.g., DMF as solvent, K₂CO₃ as base, 80–100°C, 6–8 hours) . Intermediates are characterized using FT-IR (C-N/C-S stretching at 1250–1350 cm⁻¹), ¹H NMR (thiazole proton signals at δ 7.0–8.5 ppm), and ¹³C NMR (imidazole carbons at δ 110–150 ppm) .
Q. What biological activities are associated with this compound derivatives?
- Key Findings : Derivatives exhibit broad pharmacological activities, including:
- Anticancer : IC₅₀ values ranging from 10–70 μM against kidney cancer cell lines (MTT assay) .
- Antimicrobial : MIC values of 2–16 μg/mL against S. aureus and E. coli .
- Antioxidant : DPPH radical scavenging activity (EC₅₀ ~ 25–50 μM) .
Q. How are structural ambiguities resolved in imidazo[2,1-b]thiazole derivatives?
- Techniques : X-ray crystallography and 2D NMR (COSY, HSQC) are critical for confirming regiochemistry and substituent orientation. For example, NOESY correlations can distinguish between C-5 and C-6 substitution patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?
- Strategies :
- Solvent-Free Synthesis : Using Eaton’s reagent (P₂O₅/MeSO₃H) under Friedel-Crafts conditions achieves 90–96% yields in fused derivatives .
- Catalysis : Transition metals (e.g., CuI) enhance cross-coupling reactions for aryl-substituted derivatives .
- Temperature Control : Maintaining 60–80°C prevents decomposition of nitro groups during benzylation steps .
Q. What structure-activity relationships (SAR) govern the anticancer activity of these derivatives?
- Key SAR Insights :
- Substituent Effects : Nitro groups at C-5 enhance cytotoxicity (e.g., IC₅₀ = 69.69 μM for A9 in ), while bulky aryl groups reduce membrane permeability .
- Hybrid Scaffolds : Fusion with triazoles or thiadiazoles improves DNA intercalation and topoisomerase inhibition .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?
- Analysis Framework :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 inhibition assays) to explain reduced in vivo efficacy .
- Solubility-Permeability Trade-offs : Use LogP calculations (optimal range: 1.5–3.5) and HPLC-based solubility profiling to identify bioavailability issues .
Critical Considerations for Researchers
- Avoid Overreliance on Nitro Groups : While nitro derivatives show potent activity, they may exhibit toxicity in vivo. Consider bioisosteric replacements (e.g., cyano or sulfonamide groups) .
- Standardize Assay Protocols : Discrepancies in MIC/IC₅₀ values often arise from variations in cell lines or incubation times. Use CLSI guidelines for antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
